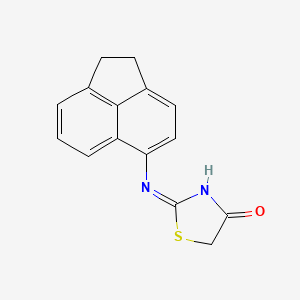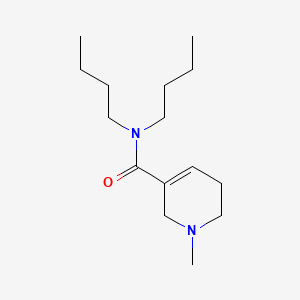![molecular formula C10H12ClN5O B13371596 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol CAS No. 1459280-13-7](/img/structure/B13371596.png)
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol is a chemical compound that features a tetrazole ring substituted with a 4-chlorobenzylamino group and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol typically involves the reaction of 4-chlorobenzylamine with a tetrazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}acetaldehyde or 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}acetic acid.
Reduction: Conversion to 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanolamine.
Substitution: Formation of 2-{5-[(4-azidobenzyl)amino]-2H-tetrazol-2-yl}ethanol or 2-{5-[(4-mercaptobenzyl)amino]-2H-tetrazol-2-yl}ethanol.
科学研究应用
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-{5-[(4-chlorophenyl)amino]-2H-tetrazol-2-yl}ethanol
- 2-{5-[(4-bromobenzyl)amino]-2H-tetrazol-2-yl}ethanol
- 2-{5-[(4-methylbenzyl)amino]-2H-tetrazol-2-yl}ethanol
Uniqueness
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol is unique due to the presence of the 4-chlorobenzyl group, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
1459280-13-7 |
|---|---|
分子式 |
C10H12ClN5O |
分子量 |
253.69 g/mol |
IUPAC 名称 |
2-[5-[(4-chlorophenyl)methylamino]tetrazol-2-yl]ethanol |
InChI |
InChI=1S/C10H12ClN5O/c11-9-3-1-8(2-4-9)7-12-10-13-15-16(14-10)5-6-17/h1-4,17H,5-7H2,(H,12,14) |
InChI 键 |
XSNTUNOUBUGDHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC2=NN(N=N2)CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371516.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B13371520.png)
![N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13371524.png)
![5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-1-methyl-2-pyrrolidinone](/img/structure/B13371530.png)
![3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B13371532.png)
![8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371538.png)
![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid](/img/structure/B13371543.png)
![6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371549.png)
![5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371555.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13371557.png)
![6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371585.png)

![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
